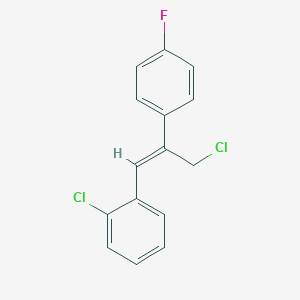

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene

Vue d'ensemble

Description

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a significant molecule in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 3-chloropropene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound is also prone to substitution reactions, where the chlorine or fluorine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizers.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxide ions (OH-) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study the interactions between halogenated aromatic hydrocarbons and biological macromolecules. Its fluorine atom can serve as a marker for tracking the compound’s distribution and metabolism in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of halogen atoms can enhance the compound’s bioactivity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mécanisme D'action

The mechanism of action of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

1-Chloro-2-(3-chloro-2-(4-bromophenyl)prop-1-en-1-yl)benzene: A similar compound with a bromine atom instead of fluorine.

1-Chloro-2-(3-chloro-2-(4-methylphenyl)prop-1-en-1-yl)benzene: A compound with a methyl group replacing the fluorine atom.

Uniqueness

The uniqueness of (Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene lies in its specific arrangement of halogen atoms and the Z-configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Activité Biologique

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene, with the CAS number 133001-05-5, is a halogenated aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H11Cl2F

- Molar Mass : 281.15 g/mol

- Density : 1.277 g/cm³ (predicted)

- Boiling Point : 366.5 °C (predicted)

- Flash Point : 203.7 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances the compound's reactivity, allowing it to form strong interactions with biological macromolecules. This can lead to alterations in enzyme activity or receptor function, contributing to its pharmacological effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, research on structurally similar compounds has shown significant in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies report IC50 values ranging from 10 nM to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| CA-4 | MCF-7 | 3.9 | |

| Compound 9h | MCF-7 | 10 | |

| Compound 9q | MDA-MB-231 | 23 | |

| Compound 10p | MCF-7 | 33 |

Tubulin Interaction

Compounds similar to this compound have been shown to destabilize tubulin polymerization in vitro, which is critical for their antitumor activity. These compounds interact at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have demonstrated that these compounds can induce G2/M phase arrest in treated cells .

Case Studies and Research Findings

A significant body of research has focused on the biological implications of halogenated aromatic hydrocarbons, including this compound:

- Anticancer Activity : Studies have confirmed that halogenated compounds can exhibit selective toxicity towards cancer cells while sparing normal cells.

- Mechanistic Insights : Investigations into the mechanistic pathways reveal that these compounds may induce oxidative stress and alter cellular signaling pathways involved in proliferation and apoptosis.

- Comparative Analysis : Comparative studies with other known anticancer agents show that derivatives of this compound maintain efficacy while presenting a potentially improved safety profile due to their selective action.

Propriétés

IUPAC Name |

1-chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F/c16-10-13(11-5-7-14(18)8-6-11)9-12-3-1-2-4-15(12)17/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTUCVNHFRSOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(CCl)C2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00708074 | |

| Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133001-05-5 | |

| Record name | 1-Chloro-2-[3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.